1-(3-Chlorophenyl)-4-nitrosopiperazine 1-(3-Chlorophenyl)-4-nitrosopiperazine
Brand Name: Vulcanchem
CAS No.: 2219339-13-4
VCID: VC7247064
InChI: InChI=1S/C10H12ClN3O/c11-9-2-1-3-10(8-9)13-4-6-14(12-15)7-5-13/h1-3,8H,4-7H2
SMILES: C1CN(CCN1C2=CC(=CC=C2)Cl)N=O
Molecular Formula: C10H12ClN3O
Molecular Weight: 225.68

1-(3-Chlorophenyl)-4-nitrosopiperazine

CAS No.: 2219339-13-4

Cat. No.: VC7247064

Molecular Formula: C10H12ClN3O

Molecular Weight: 225.68

* For research use only. Not for human or veterinary use.

1-(3-Chlorophenyl)-4-nitrosopiperazine - 2219339-13-4

Specification

CAS No. 2219339-13-4
Molecular Formula C10H12ClN3O
Molecular Weight 225.68
IUPAC Name 1-(3-chlorophenyl)-4-nitrosopiperazine
Standard InChI InChI=1S/C10H12ClN3O/c11-9-2-1-3-10(8-9)13-4-6-14(12-15)7-5-13/h1-3,8H,4-7H2
Standard InChI Key SAUUWOYGFFSLAY-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC(=CC=C2)Cl)N=O

Introduction

Chemical Structure and Properties

Structural Characteristics

1-(3-Chlorophenyl)-4-nitrosopiperazine features a piperazine backbone substituted with a 3-chlorophenyl group at the 1-position and a nitroso (-NO) group at the 4-position. The chlorine atom on the phenyl ring enhances the compound’s electron-withdrawing properties, influencing its reactivity in substitution and redox reactions . The nitroso group contributes to its role as a nitrosamine impurity, a class of compounds scrutinized for potential carcinogenicity in pharmaceutical products .

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number2219339-13-4
Molecular FormulaC10H12ClN3OC_{10}H_{12}ClN_3O
Molecular Weight225.67 g/mol
IUPAC Name4-(3-Chlorophenyl)-1-nitrosopiperazine
SMILES NotationO=NN1CCN(C2=CC=CC(Cl)=C2)CC1

Synthesis and Manufacturing

Industrial Synthesis Pathways

The synthesis of 1-(3-chlorophenyl)-4-nitrosopiperazine typically involves multi-step reactions starting from 3-chloroaniline and diethanolamine. A patent by CN104402842A outlines a three-step process :

  • Cyclization: Reacting diethanolamine with sulfonium salts under basic conditions to form the piperazine ring.

  • Substitution: Introducing the 3-chlorophenyl group via reaction with 3-chloroaniline and (2-chloroethyl)methylamine hydrochloride in dimethylbenzene .

  • Nitrosation: Treating 1-(3-chlorophenyl)piperazine with nitrosating agents, such as sodium nitrite in acidic conditions, to introduce the nitroso group .

Table 2: Optimized Reaction Conditions from Patent CN104402842A

StepReactantsSolventTemperatureYield
1Diethanolamine, sulfonium saltsCHCl₃60–80°C75–85%
23-Chloroaniline, (2-chloroethyl)methylamineDimethylbenzene100–120°C70–78%
31-(3-Chlorophenyl)piperazine, NaNO₂H₂O/acetone0–10°C60–65%

This route emphasizes mild reaction conditions and high purity, critical for industrial-scale production .

Analytical and Research Applications

Pharmaceutical Quality Control

As a nitrosamine reference standard, this compound is indispensable for:

  • Method Validation: Ensuring analytical techniques (e.g., HPLC-MS) can detect trace impurities in trazodone and related drugs .

  • Regulatory Compliance: Meeting FDA and EMA guidelines requiring nitrosamine levels below 0.03 ppm in finished products .

Industrial Chemical Intermediates

The compound serves as a precursor in synthesizing piperazine-based pharmaceuticals, including antipsychotics and antihistamines . Its nitroso group also facilitates studies on nitrosation kinetics, a critical factor in API stability testing .

Comparison with Related Compounds

1-(3-Chlorophenyl)piperazine (mCPP)

Unlike its nitroso derivative, mCPP is pharmacologically active, acting as a serotonin receptor agonist . The nitroso group in 1-(3-chlorophenyl)-4-nitrosopiperazine renders it chemically distinct, prioritizing its role in analytical settings over biological activity .

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